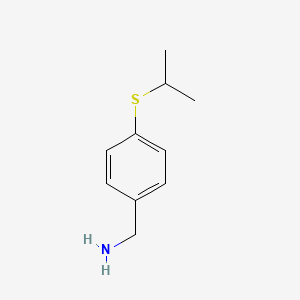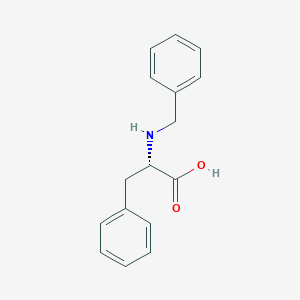![molecular formula C11H20N4O2 B8488219 tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate CAS No. 365996-29-8](/img/structure/B8488219.png)
tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate: is a chemical compound that features a tert-butyl carbamate group attached to a cyclohexyl ring with an azido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate typically involves the following steps:
Formation of the cyclohexyl ring: Starting with a suitable cyclohexane derivative, the azido group is introduced via nucleophilic substitution.
Protection of the amine group: The amine group on the cyclohexyl ring is protected using tert-butyl carbamate (Boc) to form the desired product.
A common synthetic route involves the reaction of tert-butyl carbamate with a cyclohexyl azide under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of cyclohexyl azide: This is achieved through the reaction of cyclohexyl halides with sodium azide.
Large-scale protection of the amine group: Using tert-butyl carbamate in the presence of a base, the amine group is protected to yield the final product.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate undergoes several types of chemical reactions:
Substitution Reactions: The azido group can be substituted with other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Sodium azide, organic solvents (e.g., dichloromethane), and bases (e.g., triethylamine).
Reduction: Hydrogen gas, palladium catalyst, and solvents like ethanol.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products
Substitution: Various substituted cyclohexyl derivatives.
Reduction: Cyclohexylamines.
Oxidation: Oxidized cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Bioconjugation: Used in the modification of biomolecules for research purposes.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate involves its ability to form stable carbamate linkages. The azido group can participate in click chemistry reactions, forming triazoles that are useful in various biochemical applications. The compound can also act as a protecting group for amines, preventing unwanted reactions during synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- tert-butyl N-[(1S,2R)-rel-2-hydroxycyclobutyl]carbamate
- tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate
Uniqueness
tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate is unique due to the presence of the azido group, which allows for specific reactions such as click chemistry. This makes it particularly valuable in applications requiring precise molecular modifications.
Propiedades
Número CAS |
365996-29-8 |
|---|---|
Fórmula molecular |
C11H20N4O2 |
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate |
InChI |
InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)13-8-6-4-5-7-9(8)14-15-12/h8-9H,4-7H2,1-3H3,(H,13,16)/t8-,9+/m0/s1 |
Clave InChI |
BYHGOVFTSYQQMW-DTWKUNHWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H]1CCCC[C@H]1N=[N+]=[N-] |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCCCC1N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(4-Bromo-benzenesulfonyl)-pyrrolidin-2-yl]-methanol](/img/structure/B8488158.png)








![2-Imidazolidinone,1-[2-[4-[3-(4-fluorophenyl)-2,5-dimethyl-1h-indol-1-yl]-1-piperidinyl]ethyl]-](/img/structure/B8488213.png)
![3-(4-Fluoro-phenyl)-5-methyl-[1,2,4]triazole](/img/structure/B8488225.png)
![4-[[(Dimethylamino)methylene]amino]-3-pyridinol](/img/structure/B8488227.png)
